3-Methylcinnamic Acid (CAS 3029-79-6): A Comprehensive Technical Guide
3-Methylcinnamic Acid (CAS 3029-79-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcinnamic acid (CAS 3029-79-6) is an aromatic carboxylic acid and a derivative of cinnamic acid. While the broader class of cinnamic acids has been investigated for various biological activities, including anti-inflammatory, antibacterial, and antiviral properties, specific in-depth research on the 3-methyl isomer is limited. This technical guide provides a comprehensive overview of the available information on 3-Methylcinnamic acid, including its chemical and physical properties, spectroscopic data, and a proposed synthesis method. Furthermore, this guide explores the potential biological activities and mechanisms of action by drawing parallels with closely related cinnamic acid derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of 3-Methylcinnamic acid.
Chemical and Physical Properties
3-Methylcinnamic acid is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][2] It is characterized by a methyl group at the meta-position of the phenyl ring.
Table 1: Chemical and Physical Properties of 3-Methylcinnamic Acid
| Property | Value | Reference(s) |
| CAS Number | 3029-79-6 | [3] |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 116 °C | [2] |
| Boiling Point (rough estimate) | 228.88 °C | [2] |
| pKa (at 25°C) | 4.44 | [2] |
| LogP (octanol/water) | 2.093 (Crippen Calculated) | [4] |
| Water Solubility (Log10WS in mol/l) | -2.29 (Crippen Calculated) | [4] |
Synonyms:
-
m-Methylcinnamic acid[3]
-
3-(3-Methylphenyl)-2-propenoic acid[2]
-
(2E)-3-(3-methylphenyl)prop-2-enoic acid[2]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Methylcinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of (E)-3-Methylcinnamic Acid [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 | d | 1H | =CH-COOH |
| 7.39-7.32 | m | 4H | Ar-H |
| 6.44 | d | 1H | Ph-CH= |
| 2.38 | s | 3H | Ar-CH₃ |
Table 3: ¹³C NMR Spectral Data of (E)-3-Methylcinnamic Acid [5]
| Chemical Shift (δ) ppm | Assignment |
| 172.54 | C=O |
| 144.02 | =CH-COOH |
| 140.20 | Ar-C (substituted) |
| 131.61 | Ar-CH |
| 129.58 | Ar-CH |
| 128.22 | Ar-CH |
| 118.18 | Ph-CH= |
| 21.05 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of cinnamic acid derivatives shows characteristic peaks for the carboxylic acid and alkene functional groups. For 3-Methylcinnamic acid, the following characteristic absorptions are expected, by analogy with cinnamic acid:[6]
-
O-H stretch (carboxylic acid): A broad band in the region of 3400-2400 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1680 cm⁻¹
-
C=C stretch (alkene): An absorption around 1630 cm⁻¹
-
C-H stretch (aromatic and vinyl): Peaks in the 3100-3000 cm⁻¹ region
-
C-H bend (aromatic): Bands in the fingerprint region below 1500 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of 3-Methylcinnamic acid is expected to show a molecular ion peak [M]⁺ at m/z 162. Fragmentation patterns for methyl-substituted cinnamic acids typically involve the loss of a hydroxyl group (M-17), a carboxyl group (M-45), and cleavage of the propenoic acid chain.
Synthesis of 3-Methylcinnamic Acid
Perkin Reaction
The Perkin reaction is a classical method for the synthesis of cinnamic acids from aromatic aldehydes.[7] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.
Workflow for the Synthesis of 3-Methylcinnamic Acid via Perkin Reaction
Caption: General workflow for the synthesis of 3-Methylcinnamic acid.
Experimental Protocol (Adapted from the Perkin Reaction for Cinnamic Acid)[8]
Materials:
-
m-Tolualdehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Combine m-tolualdehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture under reflux for approximately 3 hours.
-
After cooling, add a dilute solution of sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride and convert the product to its sodium salt.
-
Remove any unreacted m-tolualdehyde by extraction with a suitable non-polar solvent (e.g., diethyl ether).
-
Treat the aqueous layer with activated charcoal to decolorize the solution and filter while hot.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the 3-Methylcinnamic acid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Dry the purified crystals and determine the yield and melting point.
Biological Activities and Potential Mechanisms of Action
While specific quantitative data for 3-Methylcinnamic acid is scarce, the biological activities of the broader class of cinnamic acids provide a framework for its potential therapeutic applications.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties.[8] The proposed mechanism for some of these compounds involves the modulation of key inflammatory signaling pathways.
Table 4: Reported Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | Result | Reference |
| Cinnamic Acid Derivatives | Egg albumin-induced paw edema in rats | Inhibition of inflammation | [9] |
| 1-Methylhydantoin Cinnamoyl Imides | Inhibition of NO, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells | Significant inhibition | [10] |
| 3,4,5-Trihydroxycinnamic acid | Inhibition of IL-6, IL-8, and other chemokines in TNF-α/IFN-γ-stimulated HaCaT cells | Reduced secretion and mRNA expression | [11] |
Proposed Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is hypothesized that 3-Methylcinnamic acid may also modulate NF-κB signaling.
References
- 1. connectsci.au [connectsci.au]
- 2. 3-METHYLCINNAMIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Methylcinnamic acid [webbook.nist.gov]
- 4. 3-Methylcinnamic acid (CAS 3029-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methylcinnamic acid | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
